2-[4-(6-Amino-5-cyano-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-3-phenylpyrazol-1-yl]acetamide
Overview
Description
2-[4-(6-Amino-5-cyano-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-3-phenylpyrazol-1-yl]acetamide is a complex organic compound that belongs to the class of pyranopyrazoles This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a naphthyl group, and a phenyl group
Preparation Methods
The synthesis of 2-[4-(6-Amino-5-cyano-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-3-phenylpyrazol-1-yl]acetamide typically involves multi-step reactions. One common method involves the condensation of arylidenemalononitriles with substituted 5-pyrazolones . This reaction is often carried out under mild conditions, using catalysts such as piperidine or triethylamine. The reaction mixture is usually heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
2-[4-(6-Amino-5-cyano-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-3-phenylpyrazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano or amino groups, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Scientific Research Applications
2-[4-(6-Amino-5-cyano-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-3-phenylpyrazol-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with various biological targets. It is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Due to its bioactivity, this compound is being explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(6-Amino-5-cyano-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-3-phenylpyrazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to affect multiple signaling pathways related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar compounds to 2-[4-(6-Amino-5-cyano-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-3-phenylpyrazol-1-yl]acetamide include other pyranopyrazoles and pyrazole derivatives. Some examples are:
- 2-furancarboxylic acid [4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester
- Substituted 6-amino-4-aryl-5-cyano-2H,4H-pyrano[2,3-c]pyrazoles
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
IUPAC Name |
2-[4-(6-amino-5-cyano-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-3-phenylpyrazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N7O2/c29-13-20-23(21-14-35(15-22(30)36)34-25(21)17-7-2-1-3-8-17)24-26(32-33-28(24)37-27(20)31)19-11-10-16-6-4-5-9-18(16)12-19/h1-12,14,23H,15,31H2,(H2,30,36)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBDSVFELLJGOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3C(=C(OC4=NNC(=C34)C5=CC6=CC=CC=C6C=C5)N)C#N)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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